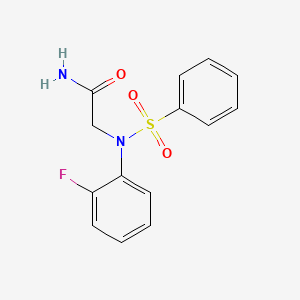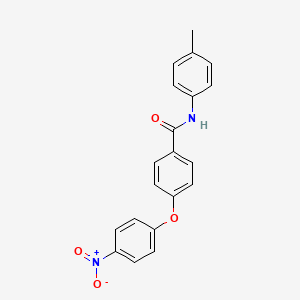
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI). It is a small molecule drug that has been extensively researched for its potential therapeutic applications in treating anemia and ischemic diseases.
作用机制
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting HIF prolyl hydroxylase, an enzyme that degrades HIF. HIF is a transcription factor that regulates the expression of genes involved in oxygen homeostasis, angiogenesis, and erythropoiesis. Under normal oxygen conditions, HIF is rapidly degraded by HIF prolyl hydroxylase. However, under hypoxic conditions, HIF prolyl hydroxylase is inhibited, leading to the stabilization of HIF and the activation of its downstream target genes.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase the production of EPO and promote the formation of new blood vessels. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase hemoglobin levels in patients with chronic kidney disease and anemia. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to protect against ischemic injury by promoting angiogenesis.
实验室实验的优点和局限性
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the role of HIF in erythropoiesis and angiogenesis. However, N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations. It is not selective for HIF prolyl hydroxylase and can inhibit other enzymes that hydroxylate proline residues. It also has a short half-life and requires frequent dosing.
未来方向
There are several future directions for N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide research. One direction is to develop more selective HIF prolyl hydroxylase inhibitors that do not inhibit other enzymes. Another direction is to study the role of HIF in other disease states, such as cancer and neurodegenerative diseases. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have potential applications in tissue engineering and regenerative medicine, and future research could focus on these areas.
合成方法
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multistep process that involves the preparation of various intermediates. The first step involves the reaction of 2-fluoroaniline with trifluoromethanesulfonic anhydride to produce 2-fluoro-N-trifluoromethanesulfonylaniline. The second step involves the reaction of 2-fluoro-N-trifluoromethanesulfonylaniline with ethyl chloroformate to produce 2-fluoro-N-trifluoromethanesulfonylbenzamide. The third step involves the reaction of 2-fluoro-N-trifluoromethanesulfonylbenzamide with glycine methyl ester hydrochloride to produce N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.
科学研究应用
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively researched for its potential therapeutic applications in treating anemia and ischemic diseases. Anemia is a condition characterized by a decrease in the number of red blood cells or hemoglobin in the blood, leading to reduced oxygen-carrying capacity. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by stabilizing HIF, which in turn stimulates the production of erythropoietin (EPO), a hormone that promotes the production of red blood cells. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective in increasing hemoglobin levels in patients with chronic kidney disease and anemia.
Ischemic diseases are caused by a lack of blood flow to a particular organ or tissue, leading to tissue damage and cell death. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to protect against ischemic injury by promoting angiogenesis, the formation of new blood vessels. N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective in reducing tissue damage in animal models of myocardial infarction, stroke, and peripheral artery disease.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c15-12-8-4-5-9-13(12)17(10-14(16)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPNVNDZPNFSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)


![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)


